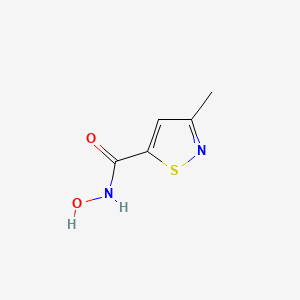
Benfotiamina-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benfotiamine is a lab-made version of vitamin B1, also called thiamine . It is studied for its potential benefits in conditions like diabetes-related nerve damage, Alzheimer’s disease, and alcohol dependence . It is a dietary supplement that is converted in the body to thiamine (vitamin B1), which helps your body turn nutrients into energy and is essential for brain function . It is considered to be highly bioavailable, meaning it reaches the bloodstream quickly and produces high levels of thiamine in the body .
Synthesis Analysis
Benfotiamine is a synthetic S-acyl thiamine derivative . It is suggested that benfotiamine only penetrates the cells after dephosphorylation by intestinal alkaline phosphatases. It then enters the bloodstream as S-benzoylthiamine that is converted to thiamine in erythrocytes and in the liver .
Molecular Structure Analysis
The molecular formula of Benfotiamine is C19H23N4O6PS . Its average mass is 466.448 Da and its monoisotopic mass is 466.107605 Da .
Chemical Reactions Analysis
Benfotiamine is absorbed much better than water-soluble thiamine salts . Maximum plasma levels of thiamine are about 5-fold higher after benfotiamine intake and the bioavailability is about 3.6 times as high as that of thiamine hydrochloride .
Physical And Chemical Properties Analysis
Benfotiamine has a molecular weight of 466.45 . It is a solid substance and its solubility in DMSO is ≥ 50 mg/mL (ultrasonic) .
Aplicaciones Científicas De Investigación
Neuroprotección
Benfotiamina ha sido ampliamente estudiada por sus efectos neuroprotectores . Ha mostrado efectos beneficiosos en modelos de roedores de neurodegeneración y en estudios clínicos humanos . Se cree que estos efectos están mediados por un mecanismo independiente de la función coenzimática del difosfato de tiamina (ThDP), un derivado de la tiamina .
Propiedades antioxidantes
Benfotiamina exhibe propiedades antioxidantes . Ayuda a reducir el estrés oxidativo, que es un factor clave en el desarrollo de muchas enfermedades neurodegenerativas .
Propiedades antiinflamatorias
Benfotiamina tiene propiedades antiinflamatorias . Esto lo convierte en un posible agente terapéutico para enfermedades donde la inflamación juega un papel significativo .
Tratamiento de la enfermedad de Alzheimer
Benfotiamina ha mostrado resultados prometedores en el tratamiento de la enfermedad de Alzheimer (EA) . Un estudio reveló que el tratamiento con Benfotiamina durante un año produjo resultados alentadores para pacientes con deterioro cognitivo leve y EA leve .
Investigación metabolómica y lipidómica
Benfotiamina se utiliza en la investigación metabolómica y lipidómica
Mecanismo De Acción
Target of Action
Benfotiamine-d5, a synthetic S-acyl thiamine derivative, primarily targets the enzyme transketolase . Transketolase plays a crucial role in the pentose phosphate pathway , which is essential for energy metabolism and nucleotide synthesis .
Mode of Action
Benfotiamine-d5 facilitates the action of thiamine diphosphate , a co-factor for transketolase . This activation of transketolase accelerates the precursors of advanced glycation end products (AGEs) towards the pentose phosphate pathway . This action helps to reduce the production of AGEs, which are implicated in the progression of diabetic complications .
Biochemical Pathways
Benfotiamine-d5 affects several biochemical pathways. It is known to activate the Nrf2/ARE pathway , which regulates genes involved in detoxification of reactive oxygen species and cytotoxic electrophiles . It also impacts the hexosamine pathway , the intracellular AGE formation pathway , and the DAG-PKC pathway . These pathways are implicated in glucose-mediated vascular damage, a common complication in diabetes .
Pharmacokinetics
Benfotiamine-d5 is practically insoluble in water, organic solvents, or oil . After oral administration, it is dephosphorylated by intestinal alkaline phosphatases and enters the bloodstream as S-benzoylthiamine . It is then converted to thiamine in erythrocytes and in the liver .
Result of Action
The administration of benfotiamine-d5 leads to significant increases in thiamine levels in the blood and liver, enhancing transketolase activity and preventing the progression of diabetic complications . It has no significant effect in the brain, which explains why its beneficial effects have only been observed in peripheral tissues .
Action Environment
The action of benfotiamine-d5 is influenced by various environmental factors. For instance, its absorption and conversion to thiamine are mediated by enzymes present in the intestinal mucosa and liver . Furthermore, its efficacy and stability may be affected by factors such as diet, the presence of other medications, and individual metabolic differences.
Análisis Bioquímico
Biochemical Properties
Benfotiamine-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it increases tissue levels of thiamine diphosphate, thereby enhancing transketolase activity .
Cellular Effects
Benfotiamine-d5 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Benfotiamine-d5 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benfotiamine-d5 change over time. It has been observed that Benfotiamine-d5 has a high stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Benfotiamine-d5 vary with different dosages in animal models. It has been shown to protect against dopamine neuron damage in a Parkinson’s disease mouse model .
Metabolic Pathways
Benfotiamine-d5 is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Benfotiamine-d5 is transported and distributed within cells and tissues in a specific manner. It interacts with certain transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Benfotiamine-d5 and its effects on its activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Benfotiamine-d5 involves the substitution of five deuterium atoms in the Benfotiamine molecule with stable isotopes of hydrogen (D). This can be achieved through a multistep synthesis process.", "Starting Materials": [ "Thiamine", "Benzene", "Deuterium oxide", "Phosphorus oxychloride", "Methanol", "Sodium borohydride", "Deuterium gas" ], "Reaction": [ "Step 1: Thiamine is reacted with benzene and phosphorus oxychloride to form S-benzylthiamine.", "Step 2: S-benzylthiamine is then reacted with methanol and sodium borohydride to form Benfotiamine.", "Step 3: Benfotiamine is then reacted with deuterium oxide and deuterium gas in the presence of a catalyst to substitute five hydrogen atoms with deuterium atoms, forming Benfotiamine-d5." ] } | |
Número CAS |
1331669-97-6 |
Fórmula molecular |
C19H23N4O6PS |
Peso molecular |
471.479 |
Nombre IUPAC |
S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D |
Clave InChI |
BTNNPSLJPBRMLZ-CSFUHONJSA-N |
SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |
Sinónimos |
(Benzene-d5)carbothioic Acid S-[2-[[(4-Amino-2-methyl-5-pyrimidinyl)methyl]_x000B_formylamino]-1-[2-(phosphonooxy)ethyl]-1-propen-1-yl] Ester; Benzoylthiamine-d5 Monophosphate; Berdi-d5; Betivina-d5; Bietamine-d5; Biotamin-d5; Milgamma-d5; Nitanevril-d5; S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



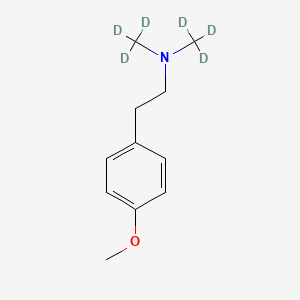

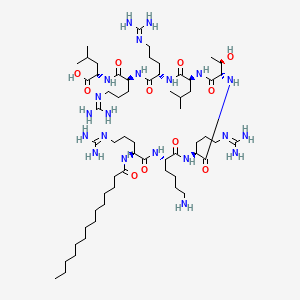

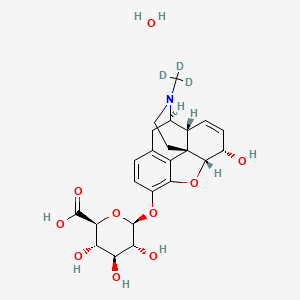
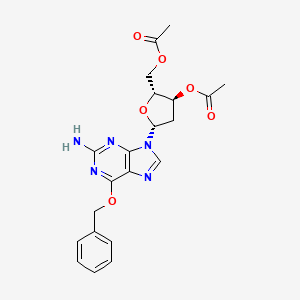

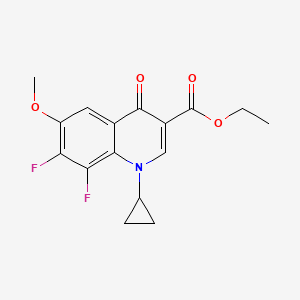
![1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B589865.png)
